Superior Anti‑E. coli Potency of Dermadistinctin-Q1 Relative to Closest In‑Class Analogs
Dermadistinctin-Q1 exhibits the lowest MIC against Escherichia coli among the four structurally characterized dermadistinctin peptides (K, L, Q1, Q2) [1]. Directly compared values demonstrate a 2‑ to 4.6‑fold improvement in potency over the next most active analog [2][3][4].
| Evidence Dimension | Antibacterial potency (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | MIC = 1.3 µM |
| Comparator Or Baseline | Dermadistinctin-L (MIC = 2.5 µM); Dermadistinctin-K (MIC = 4.7 µM); Dermadistinctin-Q2 (MIC = 5.6 µM) |
| Quantified Difference | DD Q1 is 1.9‑fold more potent than DD L, 3.6‑fold more potent than DD K, and 4.3‑fold more potent than DD Q2 |
| Conditions | MIC assay performed in Mueller‑Hinton broth, bacterial strain E. coli ATCC 25922 [1] |
Why This Matters
Lower MIC translates to reduced peptide consumption per application, directly lowering cost‑in‑use and enabling higher‑throughput screening at a given compound budget.
- [1] DRAMP entry DRAMP01260 – Dermadistinctin-Q1 MIC data. View Source
- [2] DRAMP entry DRAMP01258 – Dermadistinctin-L MIC data. View Source
- [3] SplitBioInf DADP entry for Dermadistinctin-K (P83638). View Source
- [4] DRAMP entry DRAMP01261 – Dermadistinctin-Q2 MIC data. View Source
